L-Canavanin

Übersicht

Beschreibung

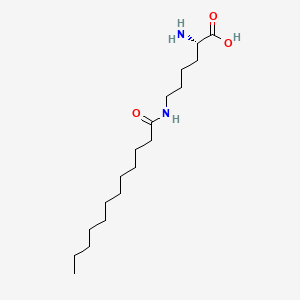

L-Canavanine is a non-protein amino acid found in certain leguminous plants, such as jack bean (Canavalia ensiformis) and lucerne (alfalfa). It is structurally similar to L-arginine, with the primary difference being the replacement of a methylene group with an oxygen atom. This compound is known for its toxic properties in both plant and animal systems due to its ability to be mistakenly incorporated into proteins in place of L-arginine, leading to the formation of dysfunctional proteins .

Wissenschaftliche Forschungsanwendungen

L-Canavanine has a wide range of scientific research applications, including:

Medicine: The compound has shown potential as an anticancer agent, particularly in the treatment of pancreatic cancer. Its ability to disrupt protein synthesis in cancer cells makes it a promising candidate for chemotherapy.

Wirkmechanismus

The mechanism of action of L-canavanine involves its incorporation into proteins in place of L-arginine. This substitution leads to the formation of structurally aberrant proteins that may not function properly . The compound is incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of the proteins . Additionally, the hydrolysis of L-canavanine by arginase produces canaline, which can further disrupt cellular functions by forming stable oximes with essential metabolites .

Safety and Hazards

L-canavanine possesses toxic properties in both animal and plant systems . Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA . When used as an anticancer agent, its mode of action is associated with the synthesis of non-functional proteins in sensitive organisms .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Canavanine can function in all enzymic reactions for which arginine is a substrate . Therefore, it potentially inhibits any enzyme-directed reaction employing arginine as the preferred substrate . It is activated and aminoacylated to the cognate tRNAArg by the arginyl-tRNA synthetase of canavanine-sensitive organisms .

Cellular Effects

L-Canavanine has potential anticancer activity against human pancreatic adenocarcinomas . It disrupts the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein . This disruption affects the function of the protein and, consequently, the cell .

Molecular Mechanism

L-Canavanine exerts its effects at the molecular level by replacing arginine in proteins . This replacement disrupts the protein’s structure and function, leading to cellular dysfunction . A novel enzyme has been found to act efficiently and specifically on canavanine by a PLP-dependent β/γ-elimination/addition mechanism .

Temporal Effects in Laboratory Settings

The effects of L-Canavanine change over time in laboratory settings . It is incorporated into the nascent polypeptide chain, affecting residue interaction and disrupting the protein’s structure . This disruption can affect the long-term function of the cell .

Dosage Effects in Animal Models

In animal models, the effects of L-Canavanine vary with different dosages . At high doses, it has toxic effects .

Metabolic Pathways

L-Canavanine is involved in metabolic pathways that include arginine . It potentially affects metabolic flux and metabolite levels by inhibiting any enzyme-directed reaction employing arginine as the preferred substrate .

Transport and Distribution

The transport and distribution of L-Canavanine within cells and tissues have not been fully elucidated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Canavanine can be synthesized through various methods. One common approach involves the reaction of ®-4-chloro-3-hydroxybutyronitrile with ammonia to form L-canavanine . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of L-canavanine often involves the extraction from natural sources, such as the seeds of leguminous plants. The seeds are processed to isolate the compound, which is then purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: L-Canavanine undergoes several types of chemical reactions, including:

Oxidation: L-Canavanine can be oxidized to form various products, including canaline and hydroxyguanidine.

Substitution: L-Canavanine can participate in substitution reactions, particularly in biological systems where it replaces L-arginine in proteins.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Arginase is the primary enzyme involved in the hydrolysis of L-canavanine.

Substitution: The substitution reactions typically occur under physiological conditions within living organisms.

Major Products:

Vergleich Mit ähnlichen Verbindungen

L-Canavanine is unique among non-protein amino acids due to its high toxicity and structural similarity to L-arginine. Similar compounds include:

L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species, such as grass pea (Lathyrus sativus).

Meta-Tyrosine: A non-protein amino acid with similar toxic properties.

Compared to these compounds, L-canavanine has the highest toxic properties and is more widely studied for its effects on cellular functions and potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of L-canavanine can be achieved by the condensation reaction of L-homoserine and L-arginine. This reaction is catalyzed by the enzyme L-canavanine synthase, which is found in certain plants and bacteria.", "Starting Materials": [ "L-homoserine", "L-arginine" ], "Reaction": [ "Step 1: L-homoserine is converted to O-acetyl-L-homoserine in the presence of acetyl-CoA and the enzyme O-acetyl-L-homoserine sulfhydrylase.", "Step 2: O-acetyl-L-homoserine is then converted to L-cystathionine in the presence of cystathionine synthase.", "Step 3: L-cystathionine is converted to L-cysteine in the presence of cystathionine lyase.", "Step 4: L-cysteine is converted to L-serine in the presence of serine transhydroxymethylase.", "Step 5: L-serine is converted to L-arginine in a series of enzymatic reactions involving several intermediates.", "Step 6: L-arginine is condensed with L-homoserine to form L-canavanine in the presence of L-canavanine synthase." ] } | |

CAS-Nummer |

543-38-4 |

Molekularformel |

C5H12N4O3 |

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |

InChI-Schlüssel |

FSBIGDSBMBYOPN-UHFFFAOYSA-N |

Isomerische SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)N |

SMILES |

C(CON=C(N)N)C(C(=O)O)N |

Kanonische SMILES |

C(CON=C(N)N)C(C(=O)O)N |

Aussehen |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Andere CAS-Nummern |

543-38-4 |

Physikalische Beschreibung |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

Very soluble in water Insoluble in alcohol, ether, benzene |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(L)-Canavanine; AI3-52153; AI3 52153; AI352153 |

Dampfdruck |

3.18X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

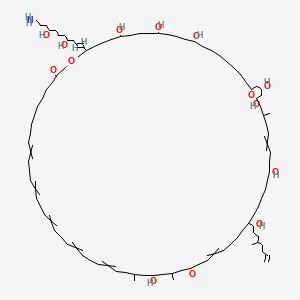

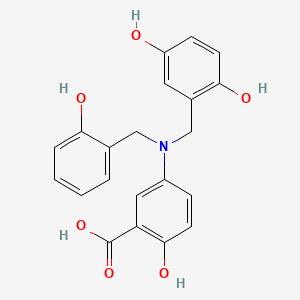

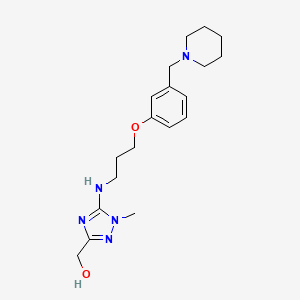

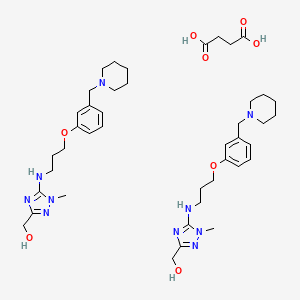

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.